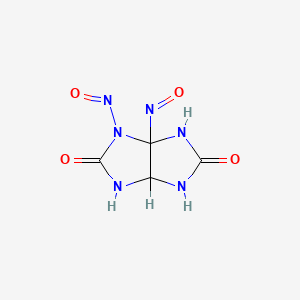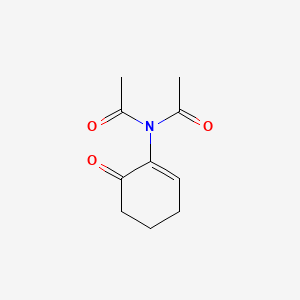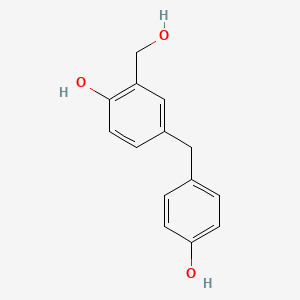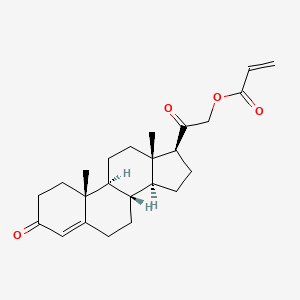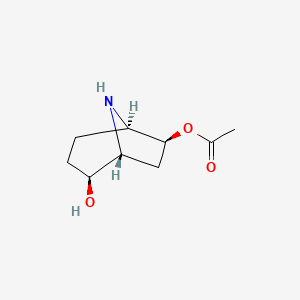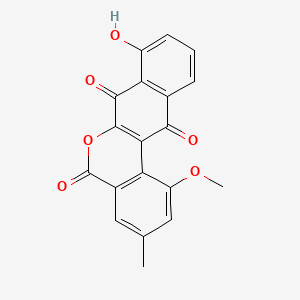![molecular formula C14H16O2 B1208394 3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal](/img/structure/B1208394.png)
3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenal,3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-, (2E)- is a natural product found in Boronia pinnata with data available.
Scientific Research Applications
Biopolymer Production
Polyhydroxyalkanoates Production
Research highlights the role of methanotrophic bacteria in producing polyhydroxyalkanoates (PHAs), a class of biopolymers. Methanotrophs utilize methane to synthesize PHB (poly-3-hydroxybutyrate), a polymer with similar physico-chemical properties to conventional plastics, offering an environmentally friendly alternative due to its biodegradability and non-toxic degradation products (Kubaczyński, Pytlak, & Stępniewska, 2019).
Medical Applications of Biopolymers
Biocompatible Materials
Poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)], a type of PHA, has been identified as a promising biomaterial for medical applications due to its mechanical properties, non-genotoxicity, and biocompatibility. Surface modification of these polymers can enhance their practicality for medical use, such as in tissue engineering (Chai et al., 2020).
Chemical Synthesis and Biological Activities
Natural Chalcones Synthesis
Chalcones bearing the 2-hydroxy-3-methyl-3-butenyl group, which is structurally related to the query compound, have been studied for their diverse biological activities. These compounds, found in various plants, show potential against several diseases, emphasizing the importance of their chemical synthesis and the exploration of their biological activities (Zhai, Sun, & Sang, 2022).
Environmental and Health Considerations
Biodegradable Polymers
The production and application of biodegradable polymers like PHAs, which include 3-hydroxybutyrate units, are crucial for reducing environmental pollution. These polymers can replace petrochemical plastics in various industries, offering a sustainable solution to plastic waste issues (Amara, 2010).
properties
Product Name |
3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C14H16O2/c1-11(2)5-7-13-10-12(4-3-9-15)6-8-14(13)16/h3-6,8-10,16H,7H2,1-2H3 |
InChI Key |
FNDJBOATFIWAJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C=CC=O)O)C |
synonyms |
3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-2-propenal 3-HMBP-2-propenal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



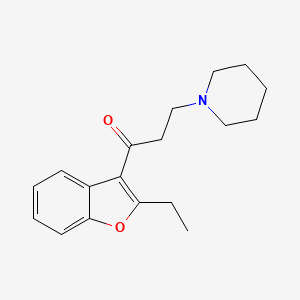
![3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)
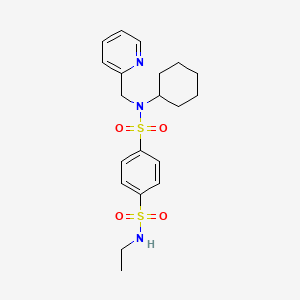
![1-[(3,4-Dimethoxyphenyl)-[1-(2-methoxyethyl)-5-tetrazolyl]methyl]-2,3-dihydroindole](/img/structure/B1208315.png)
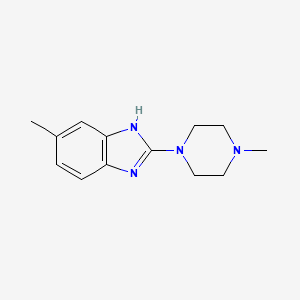
![8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane](/img/structure/B1208317.png)
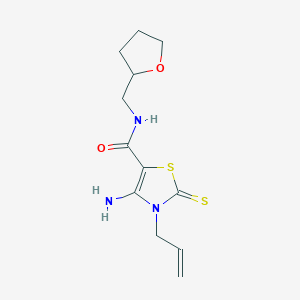
![1-(2-Chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B1208321.png)
